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Compound of Interest

Compound Name: CPTH6 hydrobromide

Cat. No.: B2468327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CPTH6 hydrobromide with other known

histone acetyltransferase (HAT) inhibitors, focusing on its specificity for the Gcn5 and pCAF

enzymes. The information presented is collated from publicly available research and is

intended to assist in the evaluation of CPTH6 for preclinical studies.

Executive Summary
CPTH6 hydrobromide has been identified as a selective inhibitor of the Gcn5 (General control

non-depressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases.[1][2][3]

In vitro studies demonstrate that CPTH6 effectively inhibits the enzymatic activity of Gcn5 and

pCAF while showing minimal to no activity against the closely related HATs, p300 and CBP.[2]

This selectivity profile distinguishes it from several other HAT inhibitors, such as the pan-HAT

inhibitor Anacardic Acid. While precise enzymatic IC50 values for CPTH6 are not readily

available in the literature, existing data indicates its potency is in the micromolar range in

cellular assays, with IC50 values for cell viability ranging from 65 to 205µM in non-small cell

lung cancer cell lines.[1] This guide presents the available quantitative data, detailed

experimental protocols for specificity validation, and visual representations of the relevant

biological pathways and experimental workflows.
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The following table summarizes the inhibitory activity of CPTH6 and other known HAT inhibitors

against Gcn5, pCAF, and the off-target HAT p300. This data is compiled from various in vitro

enzymatic assays.

Inhibitor Target(s) Gcn5 IC50 pCAF IC50 p300 IC50
Other
Notable Off-
Targets

CPTH6

hydrobromide
Gcn5, pCAF <0.8 mM[4] Inhibits[2]

No significant

inhibition[2]

Not

extensively

profiled in

public

literature.

Anacardic

Acid

Pan-HAT

inhibitor
- ~5.0 µM ~8.5 µM

Inhibits other

HATs.[5]

Garcinol p300, pCAF - 5 µM 7 µM -

MB-3 Gcn5 100 µM -

Weak

inhibition (0.5

mM vs CBP)

Selective for

Gcn5.[5]

CPTH2 Gcn5 Inhibits - - -

Note: The IC50 value for CPTH6 against Gcn5 is reported as an upper limit. The inhibition of

pCAF by CPTH6 has been demonstrated qualitatively, but a specific IC50 value from enzymatic

assays is not currently available in the cited literature.

Experimental Protocols for Specificity Validation
To rigorously assess the specificity of CPTH6 for Gcn5/pCAF, a combination of in vitro and

cellular assays is recommended.

In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of purified HATs in the presence of an

inhibitor. A common method is a fluorescence-based assay that detects the production of

Coenzyme A (CoA-SH), a product of the acetyl-transfer reaction.
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Principle: The HAT enzyme transfers an acetyl group from acetyl-CoA to a histone substrate

(e.g., a histone H3 peptide). This reaction releases CoA-SH. A thiol-sensitive fluorescent probe,

such as CPM (7-Diethylamino-3-(4'-Maleimidylphenyl)-4-Methylcoumarin), reacts with the free

thiol group of CoA-SH to produce a fluorescent signal that is proportional to the HAT activity.

Materials:

Purified recombinant human Gcn5, pCAF, and p300 enzymes

Histone H3 peptide substrate

Acetyl-CoA

CPTH6 hydrobromide and other inhibitors

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

CPM fluorescent probe

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of CPTH6 hydrobromide and other test inhibitors in the HAT assay

buffer.

In a 96-well microplate, add the HAT enzyme (Gcn5, pCAF, or p300) to each well.

Add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and

a no-enzyme control.

Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding a mixture of the histone H3 peptide and acetyl-CoA to each

well.
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Incubate the plate at 30°C for 1-2 hours.

Stop the reaction by adding a stopping solution (e.g., a solution containing a high

concentration of DTT or a specific HAT inhibitor).

Add the CPM fluorescent probe to each well and incubate in the dark for 15 minutes.

Measure the fluorescence intensity using a plate reader with appropriate excitation and

emission wavelengths (e.g., Ex/Em = 380/460 nm for CPM).

Calculate the percentage of inhibition for each inhibitor concentration and determine the

IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the engagement of a drug with its target protein within

a cellular environment. The principle is that ligand binding stabilizes the target protein, leading

to an increase in its melting temperature.

Principle: Cells are treated with the inhibitor or a vehicle control. The cells are then heated to

various temperatures. The inhibitor-bound target protein will be more resistant to thermal

denaturation and aggregation. After cell lysis and centrifugation to remove aggregated proteins,

the amount of soluble target protein remaining at each temperature is quantified by Western

blotting.

Materials:

Cell line expressing Gcn5 and pCAF (e.g., a relevant cancer cell line)

CPTH6 hydrobromide

Cell culture medium and reagents

Phosphate-buffered saline (PBS)

Lysis buffer with protease inhibitors

Antibodies specific for Gcn5, pCAF, and a loading control (e.g., GAPDH)
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SDS-PAGE and Western blotting equipment

Procedure:

Culture cells to a suitable confluency.

Treat the cells with various concentrations of CPTH6 hydrobromide or a vehicle control for

a defined period (e.g., 1-2 hours).

Harvest the cells and wash with PBS.

Resuspend the cells in PBS and aliquot into PCR tubes.

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a

thermal cycler.

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Centrifuge the lysates at high speed to pellet the aggregated proteins.

Collect the supernatant containing the soluble proteins.

Determine the protein concentration of the soluble fractions.

Analyze the samples by SDS-PAGE and Western blotting using antibodies against Gcn5,

pCAF, and a loading control.

Quantify the band intensities and plot the amount of soluble protein as a function of

temperature for both the inhibitor-treated and vehicle-treated samples to determine the shift

in the melting curve.

Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to

the validation of CPTH6.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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